Cevipabulin

Tubulin Degradation Microtubule Dynamics Dual‑Site Binding

Cevipabulin is the sole small molecule validated to concurrently occupy the vinca site on β‑tubulin and the Seventh/gatorbulin site on α‑tubulin, inducing tubulin degradation — a phenotype absent in conventional agents. Its water solubility and oral bioavailability simplify in vivo dosing in saline, avoiding Cremophor EL or polysorbate 80. With attenuated P‑gp substrate liability, it retains nanomolar potency in MDR1‑overexpressing models where paclitaxel and vincristine fail. Ideal as a molecular probe for dual‑site tubulin binding, tubulin turnover, kinesin motility assays, and MDR1 resistance validation.

Molecular Formula C18H18ClF5N6O
Molecular Weight 464.8 g/mol
CAS No. 849550-05-6
Cat. No. B1684092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCevipabulin
CAS849550-05-6
Synonyms5-chloro-6-(2,6-difluoro-4-(3-(methylamino)propoxy)phenyl)-N-(1,1,1-trifluoropropan-2-yl)-(1,2,4)triazolo(1,5-a)pyrimidin-7-amine
cevipabulin
CNDR-51533
CNDR-51657
TTI-237
Molecular FormulaC18H18ClF5N6O
Molecular Weight464.8 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F
InChIInChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1
InChIKeyZUZPCOQWSYNWLU-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cevipabulin (CAS 849550-05-6) Procurement & Baseline Profile: Synthetic Water‑Soluble Tubulin‑Targeting Triazolopyrimidine


Cevipabulin (CAS 849550‑05‑6; synonym TTI‑237) is a small synthetic molecule of the triazolopyrimidine class [1]. It binds to the vinca‑site on β‑tubulin but paradoxically induces functional effects that resemble taxane‑site ligands — namely, enhancement of tubulin polymerization and prevention of microtubule depolymerization [2][3]. Unlike typical vinca‑site or taxane‑site agents, cevipabulin concurrently occupies a second distinct α‑tubulin binding site, termed the “Seventh site” or “gatorbulin site,” a property that confers a unique dual‑site binding mechanism [4]. This compound is synthetic, stable, water‑soluble, and is amenable to both intravenous and oral dosing [5].

Why Cevipabulin (849550-05-6) Cannot Be Replaced by Standard Vinca Alkaloids or Taxanes in Specialized Applications


In‑class tubulin‑binding agents — whether vinca‑site destabilizers (e.g., vinblastine, vincristine) or taxane‑site stabilizers (e.g., paclitaxel, docetaxel) — exhibit distinct and often mutually exclusive pharmacologic profiles that preclude simple interchange. Cevipabulin occupies a unique mechanistic space: it binds the vinca site yet stabilizes microtubules in a manner that differs quantitatively from taxanes in terms of microtubule flexibility and kinesin‑driven gliding velocity [1]. Furthermore, cevipabulin is the only agent demonstrated to bind simultaneously to a second novel α‑tubulin site (the “Seventh site” or “gatorbulin site”), which triggers tubulin degradation — a phenotype not observed with any conventional microtubule‑targeting agent [2][3]. Its oral bioavailability and water solubility contrast sharply with the poor oral absorption and formulation complexity of paclitaxel, docetaxel, and vincristine [4][5]. Finally, cevipabulin exhibits a markedly attenuated P‑glycoprotein (MDR1) substrate liability, preserving cytotoxic potency in P‑gp‑overexpressing tumor cells where paclitaxel and vincristine activity is profoundly diminished .

Cevipabulin (849550-05-6) Quantitative Differentiation Evidence Against Closest Analogs


Unique Dual‑Site Binding to α/β‑Tubulin Confers a Distinct Tubulin Degradation Phenotype Not Achievable by Vinblastine, Paclitaxel, or Vincristine

X‑ray crystallography demonstrates that cevipabulin concurrently occupies the canonical vinblastine site on β‑tubulin and a novel, previously unrecognized binding pocket on α‑tubulin — termed the “Seventh site” or “gatorbulin site.” [1][2] This dual occupancy is exclusive to cevipabulin; vinblastine, vincristine, paclitaxel, and docetaxel bind only to single sites. Consequent to Seventh‑site engagement, cevipabulin induces degradation of αβ‑tubulin, a phenotype not observed with any conventional microtubule‑targeting agent. [2]

Tubulin Degradation Microtubule Dynamics Dual‑Site Binding

Cevipabulin‑Stabilized Microtubules Exhibit Greater Flexibility and Faster Kinesin‑Driven Motility than Paclitaxel‑Stabilized Microtubules

In a head‑to‑head in vitro comparison, microtubules stabilized by cevipabulin were significantly more flexible than those stabilized by paclitaxel. Quantitatively, cevipabulin‑stabilized microtubules demonstrated a lower persistence length (a measure of polymer stiffness) and exhibited a substantially higher gliding velocity on kinesin‑coated surfaces than paclitaxel‑stabilized microtubules. [1][2]

Microtubule Mechanics Kinesin Motility Biophysics

Attenuated P‑Glycoprotein (MDR1) Substrate Liability Preserves Potency in Multidrug‑Resistant Cells, in Contrast to Paclitaxel and Vincristine

Cevipabulin is a weak substrate for the multidrug resistance efflux pump P‑glycoprotein (MDR1). In a cell line engineered to overexpress P‑glycoprotein, the IC₅₀ of cevipabulin increased only 25‑fold, whereas the IC₅₀ of paclitaxel and vincristine escalated by 806‑fold and 925‑fold, respectively.

Multidrug Resistance P‑Glycoprotein Cytotoxicity

Dual Route of Administration: IV and Oral Bioavailability Distinguishes Cevipabulin from Paclitaxel and Vincristine Which Require IV Dosing or Complex Formulations

Cevipabulin is water‑soluble and stable in saline, enabling both intravenous (IV) and oral (p.o.) dosing without the need for specialized solubilizing vehicles. In contrast, paclitaxel and docetaxel require IV administration with Cremophor EL or polysorbate 80‑based formulations due to poor aqueous solubility, and vincristine is exclusively IV. [1][2] Preclinical studies confirm that cevipabulin administered orally or IV yields comparable antitumor activity. [2]

Oral Bioavailability Formulation Dosing Route

Cevipabulin Displays Potent Broad‑Spectrum Cytotoxicity (IC₅₀ 18‑40 nM) Comparable to Leading Tubulin Binders and Remains Active in Taxane‑Resistant Models

Cevipabulin exhibits nanomolar cytotoxicity across a panel of human tumor cell lines, with IC₅₀ values consistently ranging from 18 to 40 nM (e.g., COLO 205 IC₅₀ = 31 nM; HeLa = 34 nM). [1][2][3] This potency is comparable to that of paclitaxel and vincristine in sensitive lines, yet cevipabulin retains activity against tumor models that are resistant to both paclitaxel and vincristine. [4]

Cytotoxicity Drug Resistance Antitumor Activity

Cevipabulin (849550-05-6) High‑Value Application Scenarios for Scientific and Industrial Users


Investigating Tubulin Degradation and Dual‑Site Targeting in Microtubule Biology

Cevipabulin is the sole small molecule validated to concurrently occupy the vinca site on β‑tubulin and the Seventh/gatorbulin site on α‑tubulin, leading to tubulin degradation. [1][2] Use cevipabulin as a molecular probe to dissect the structural and functional consequences of dual‑site tubulin binding, to study tubulin turnover pathways, and to develop next‑generation dual‑site microtubule‑targeting agents.

Biophysical Studies Requiring Microtubules with Enhanced Flexibility and Altered Motor Protein Dynamics

When microtubule mechanics and kinesin‑driven transport are experimental variables, cevipabulin‑stabilized microtubules provide a distinct biophysical profile versus paclitaxel‑stabilized microtubules — specifically, greater flexibility (lower persistence length) and significantly faster gliding velocity on kinesin‑coated surfaces. [3][4] This property makes cevipabulin‑stabilized microtubules uniquely suitable for in vitro motility assays, nanotechnology applications, and fundamental studies of cytoskeletal mechanics.

Overcoming Multidrug Resistance in Cancer Cell Models

In experimental systems where P‑glycoprotein (MDR1) overexpression compromises the efficacy of paclitaxel or vincristine, cevipabulin retains nanomolar potency due to its weak P‑gp substrate profile. Use cevipabulin as a reference compound to validate MDR‑1‑mediated resistance mechanisms, to screen for novel efflux pump inhibitors, or as a positive control in resistant xenograft models.

Preclinical In Vivo Studies Requiring Oral Dosing Without Formulation Complexity

Cevipabulin's water solubility and oral bioavailability allow p.o. administration in saline, circumventing the need for specialized vehicles required for paclitaxel (Cremophor EL) or docetaxel (polysorbate 80). [5][6] This simplifies dosing regimens in chronic mouse xenograft studies, reduces vehicle‑related confounding effects, and facilitates pharmacokinetic/pharmacodynamic investigations of oral microtubule‑targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cevipabulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.